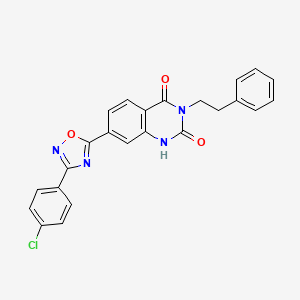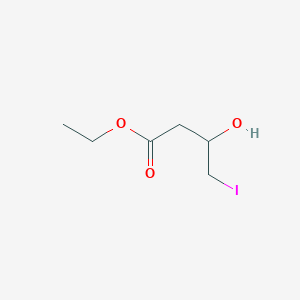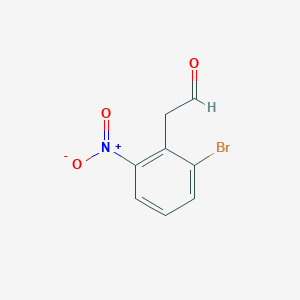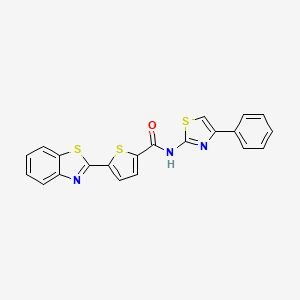
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Quinazolinone derivatives have been tested for their antibacterial activity against both Gram-negative and Gram-positive bacteria . For instance, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, a similar compound, has shown potent in vitro anti-microbial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Esherichia coli .
Antifungal Activity
Some quinazolinone derivatives have been tested for their antifungal activity . They could potentially be used in the treatment of fungal infections.
Anticancer Agents
Quinazolinone derivatives have been synthesized and tested for their anticancer activities . They could potentially be used in the development of new anticancer drugs.
Analgesic Activity
Quinazolinones are essentially used as analgesics . They could potentially be used in pain management.
Anti-inflammatory Activity
Quinazolinones have shown anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.
Diuretic Activity
Quinazolinones have been used as diuretics . They could potentially be used in the treatment of conditions that cause fluid retention.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with 3-bromophenethylamine to form the second intermediate, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "hydrazine hydrate", "3-bromophenethylamine", "2-chloro-3-nitrobenzoic acid", "sodium methoxide", "sodium hydride", "ethyl acetate", "dimethylformamide", "acetic anhydride", "triethylamine", "pyridine", "acetonitrile", "chloroform", "methanol", "water" ], "Reaction": [ "4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride.", "4-chlorobenzoyl chloride is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine.", "4-chlorophenylhydrazine is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium methoxide to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine.", "3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine is then reacted with 3-bromophenethylamine in the presence of sodium hydride to form 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "The final product is purified using a combination of column chromatography and recrystallization from a mixture of chloroform and methanol." ] } | |
CAS RN |
1207032-64-1 |
Product Name |
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChI Key |
KPTAQNXMASCJCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![7-(butyrylamino)-N,N-dimethyl-2-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2667444.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2667452.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)